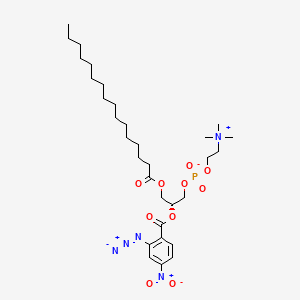

Pab-phosphocholine

Description

Properties

CAS No. |

71761-11-0 |

|---|---|

Molecular Formula |

C31H52N5O10P |

Molecular Weight |

685.7 g/mol |

IUPAC Name |

[(2R)-2-(2-azido-4-nitrobenzoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C31H52N5O10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-30(37)43-24-27(25-45-47(41,42)44-22-21-36(2,3)4)46-31(38)28-20-19-26(35(39)40)23-29(28)33-34-32/h19-20,23,27H,5-18,21-22,24-25H2,1-4H3/t27-/m1/s1 |

InChI Key |

OQTNXMXEHRTWJX-HHHXNRCGSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |

Synonyms |

1-palmitoyl-2-(2-azido-4-nitro)benzoyl-glycero-3-phosphocholine PAB-phosphocholine |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Research Probes

Chemical Synthesis Methodologies for Pab-Phosphocholine and Related Analogs

Chemical synthesis offers precise control over the molecular architecture of phosphocholine (B91661) derivatives, allowing for the introduction of diverse functional groups and specific acyl chain configurations.

Photoactivatable moieties, such as azido (B1232118) or benzophenone (B1666685) groups, are incorporated into phospholipid structures to enable photoaffinity labeling, a technique used to covalently cross-link and identify interacting biomolecules upon UV irradiation nih.govpnas.orgresearchgate.netnih.govmedchemexpress.com. The p-azidobenzoyl (Pab) group, a common photoactivatable moiety, generates highly reactive nitrenes upon photolysis, facilitating covalent bond formation with adjacent molecules nih.gov.

The synthesis of photoactivatable phosphocholine analogues often involves incorporating these groups into either the fatty acyl chains or the choline (B1196258) headgroup nih.govsigmaaldrich.commdpi.comavantiresearch.com. For instance, benzophenone-containing phosphatidylcholine (PC) analogues have been synthesized with the photophore positioned in the choline moiety or at the ends of the sn-1 and sn-2 alkyl chains nih.govmdpi.comavantiresearch.com. Efficient preparation routes include Suzuki coupling of appropriate long-chain benzophenone-containing carboxylic acids or alcohols, followed by their incorporation into acyl- or ether-linked PC analogues using established synthetic approaches nih.govmdpi.comavantiresearch.com. Condensation reactions involving benzophenone-derived acids and lysophosphocholine (lyso-PC) have also been reported sigmaaldrich.com.

Photoactivatable lipid probes are designed to be stable in the dark and become highly reactive upon exposure to light, undergoing fast and clean photochemical reactions sigmaaldrich.com. This characteristic makes them valuable tools for studying lipid-lipid and protein-lipid interactions within biomembranes nih.govresearchgate.netsigmaaldrich.com.

Modulating the acyl chain composition in synthetic phosphocholines is critical for mimicking natural membrane diversity and investigating the impact of specific fatty acids on membrane properties and biological functions. A key principle in this design is regioselective acylation, which ensures that fatty acids are introduced at desired positions (sn-1 or sn-2) on the glycerol (B35011) backbone researchgate.net.

One approach involves the regioselective acylation of glycerol derivatives or lysophospholipids. For instance, tin-mediated synthesis has been successfully employed to prepare 1-O-acyl-sn-glycero-3-phosphocholine selectively and with high yields from glycerophosphorylcholine, utilizing activated tin ketals and long-chain fatty acid chlorides. This method achieves complete regioselectivity, preventing acyl migration that can occur during purification steps.

Another strategy involves enzyme-assisted chemical synthesis, combining the efficiency of chemical reactions with the specificity of biocatalysts. For example, lipase (B570770) enzymes can be exploited for regioselective acylation, particularly for substituting the sn-1 chain without the need for protecting or directing groups. This chemoenzymatic semisynthetic approach allows for the production of highly pure, mixed-acyl phospholipids (B1166683), leveraging the advantages of both chemical synthesis (efficiency, high yields) and biocatalytic synthesis (specificity, non-toxicity).

The design of synthetic phospholipids often takes inspiration from the natural remodeling processes, such as the Lands' cycle, where fatty acyl chains are continuously turned over and exchanged to maintain membrane composition. This understanding guides the selection of synthetic routes that enable precise control over the incorporation of saturated, monounsaturated, or polyunsaturated fatty acids at specific sn-positions.

Introduction of Photoactivatable Moieties in Phospholipid Structures

Biocatalytic Approaches for Phospholipid Modification in Research

Biocatalytic methods offer an environmentally friendly and highly selective alternative to chemical synthesis for modifying phospholipids. Enzymes enable transformations under mild conditions, often leading to products not easily achievable by classical chemical routes mdpi.com.

Phospholipases are a class of enzymes crucial for the modification of phospholipids, selectively acting on specific ester bonds within the molecule.

Phospholipase D (PLD) (EC 3.1.4.4) is a versatile enzyme that catalyzes both the hydrolysis of phosphatidylcholine (PC) to phosphatidic acid (PA) and choline, and transphosphatidylation reactions researchgate.net. In the presence of an appropriate alcohol, PLD can modify the polar head group of PC, enabling the synthesis of a wide variety of novel phospholipids with tailored polar heads mdpi.com. This transphosphatidylation activity is widely used for producing natural and unnatural phospholipids for various applications.

Phospholipase A1 (PLA1) (EC 3.1.1.32) and Phospholipase A2 (PLA2) (EC 3.1.1.4) remove fatty acids from the sn-1 and sn-2 positions of phospholipids, respectively, producing lysophospholipids (1-lysoPL and 2-lysoPL). PLA1-catalyzed acidolysis has been used to modify PC with polyunsaturated fatty acids (PUFA) from sources like fish oil, enabling the incorporation of eicosapentaenoic acid (EPA), docosapentaenoic acid (DPA), and docosahexaenoic acid (DHA) into PC. PLA2 specifically recognizes and hydrolyzes the sn-2 acyl bond, releasing fatty acids (e.g., arachidonic acid) and lysophosphatidylcholine (B164491).

Phospholipase C (PLC) (EC 3.1.4.3) cleaves the phosphodiester bond on the glycerol side of PC, yielding 1,2-diacylglycerol (DAG) and phosphocholine pnas.orgnih.gov. This enzyme is involved in various intracellular regulatory mechanisms and has implications in cell growth and transformation medchemexpress.comnih.gov.

These enzyme-mediated transformations allow for the selective modification of phospholipids, offering high product variety and substrate selectivity under mild operating conditions mdpi.com.

Engineering phospholipids with defined fatty acyl compositions often leverages pathways involving glycerophosphocholine (GPC) and lysophosphatidylcholine (LPC) as key intermediates. The Lands' cycle, a major phospholipid remodeling pathway in mammalian cells, involves the deacylation of phospholipids by phospholipases (e.g., PLA2) to generate lysophospholipids, followed by their reacylation by lysophospholipid acyltransferases (LPLATs).

Lysophosphatidylcholine Acyltransferases (LPCATs) (EC 2.3.1.23) are central to this process. These enzymes catalyze the reacylation of LPC with specific acyl-CoAs to produce phosphatidylcholine (PC) with defined fatty acid compositions. LPCATs exhibit substrate preferences for different acyl-CoAs, allowing for the incorporation of saturated, monounsaturated, or polyunsaturated fatty acids into the sn-2 position of PC. For instance, LPCAT1 preferentially incorporates saturated fatty acyl-CoAs, while other LPCATs may favor unsaturated ones.

Glycerophosphocholine (GPC), a deacylated form of PC, serves as an intermediate in the synthesis of LPC, which can then be acylated by LPCATs. The enzymatic conversion of simple fatty acid precursors into phospholipids with different head groups and acyl chain compositions can be achieved in vitro using a cascade of purified enzymes. This includes enzymes like FadD, which catalyzes the coupling of CoA to a fatty acid to yield fatty acyl-CoA, a substrate for subsequent phospholipid synthesis. This enzymatic control over acyl chain composition is vital for creating phospholipids that precisely mimic biological membranes or possess specific desired properties for research.

Enzyme-Mediated Transformations of Natural Phosphatidylcholine

Preparation of Labeled and Functionalized Phosphocholine Derivatives for Advanced Studies

Labeled and functionalized phosphocholine derivatives are indispensable tools for studying lipid metabolism, membrane dynamics, and molecular interactions in biological systems.

Fluorescent Labeling: Fluorescently labeled phosphocholines allow for real-time visualization and tracking of lipids in living cells and membranes. Common strategies involve incorporating fluorophores such as BODIPY, NBD (nitrobenzoxadiazole), or Prodan into the phospholipid structure. For example, BODIPY-labeled alkylphosphocholines have been synthesized where the fluorophore is inserted into and aligned with the alkyl backbone, preserving the biological activity of the parent compound. NBD-labeled phosphatidylcholine can be synthesized by acylation of lysophosphatidylcholine derivatives with NBD-aminocaproic acid.

Isotopic Labeling: Stable isotope labeling, particularly with deuterium (B1214612) (D) or carbon-13 (¹³C), is used to quantify lipid synthesis kinetics and track metabolic pathways. For instance, methyl-D₉ choline chloride can be incorporated into phosphatidylcholine to measure its synthesis rates in various tissues. Universally ¹³C-labeled dipalmitoyl PC (U¹³C-DPPC) is another example used to image metabolism and turnover of therapeutic pulmonary surfactants. These labels enable mass spectrometry imaging to visualize discrete metabolic events and understand lipid metabolism in detail.

Spin Labeling: Spin-labeled phospholipids contain nitroxide radicals, which are detectable by Electron Spin Resonance (ESR) spectroscopy. These probes provide insights into membrane fluidity, lipid dynamics, and protein-lipid interactions. Examples include the synthesis of 1-palmitoyl-2-(4-doxylpentanoyl)glycerophosphocholine and other spin-labeled derivatives of phosphorylcholine (B1220837). The nitroxyl (B88944) label can be attached to the acyl chain or the headgroup, allowing for probing different regions of the membrane.

Biotinylation: Biotinylated phosphocholine derivatives are valuable for affinity-based purification and detection of lipid-binding proteins or for immobilization studies. These derivatives typically incorporate a biotin (B1667282) moiety, which has a high affinity for streptavidin or avidin. For example, 1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphocholine (18:1-12:0 Biotin PC) is commercially available and used in liposome (B1194612) preparation. Biotinylated derivatives of phosphorylcholine have also been prepared by coupling biotin to poly(acrylamide) derivatives of L-glyceryl phosphorylcholine. These functionalized derivatives facilitate advanced studies in proteomics, cell biology, and drug delivery systems.

Data Tables

Table 1: Examples of Enzyme-Mediated Phosphatidylcholine Transformations

| Enzyme Type | EC Number | Substrate | Reaction Type | Products | Key Applications | Relevant Source |

| Phospholipase D | 3.1.4.4 | Phosphatidylcholine | Hydrolysis | Phosphatidic Acid, Choline | Lipid signaling, membrane remodeling | researchgate.net |

| Phosphatidylcholine | Transphosphatidylation | Novel Phospholipids (with alcohol) | Synthesis of functionalized phospholipids | |||

| Phospholipase A1 | 3.1.1.32 | Phosphatidylcholine | Hydrolysis / Acidolysis | 2-Acyl-lysophospholipid, Fatty Acid | Acyl chain modification, PUFA incorporation | |

| Phospholipase A2 | 3.1.1.4 | Phosphatidylcholine | Hydrolysis | 1-Acyl-lysophospholipid, Fatty Acid | Release of signaling molecules (e.g., arachidonic acid) | |

| Phospholipase C | 3.1.4.3 | Phosphatidylcholine | Hydrolysis | 1,2-Diacylglycerol, Phosphocholine | Intracellular signaling, cell growth regulation | nih.gov |

Table 2: Examples of Labeled Phosphocholine Derivatives

| Label Type | Example Derivative | Purpose | Relevant Source |

| Fluorescent | BODIPY-labeled alkylphosphocholines | Live-cell imaging, tracking lipid dynamics | |

| 1-oleoyl-2-(NBD)aminocaproyl-sn-glycero-3-phosphocholine | Membrane studies, protein-lipid interactions | ||

| Isotopic | Methyl-D₉ choline chloride-labeled PC | Quantifying PC synthesis kinetics in vivo | |

| U¹³C-DPPC | Imaging lipid metabolism and turnover | ||

| Spin | 1-palmitoyl-2-(4-doxylpentanoyl)glycerophosphocholine | Studying membrane fluidity and dynamics | |

| Phosphorylcholine spin labels | Probing protein-ligand interactions | ||

| Biotinylated | 1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphocholine | Affinity purification, liposome preparation |

Molecular Mechanisms and Cellular Roles of Phosphocholine and Its Research Derivatives

Fundamental Pathways of Phosphatidylcholine Biosynthesis in Model Systems

The synthesis of phosphatidylcholine primarily occurs via two main routes in eukaryotic cells: the CDP-choline pathway (Kennedy Pathway) and the methylation of phosphatidylethanolamine (B1630911).

The Kennedy Pathway, or the CDP-choline pathway, is the predominant route for phosphatidylcholine biosynthesis in most tissues. This pathway involves a series of enzymatic steps that sequentially convert choline (B1196258) into phosphatidylcholine citeab.comwikipedia.org.

The key steps are:

Phosphorylation of Choline : Choline is first phosphorylated to phosphocholine (B91661) by the enzyme choline kinase (CK). This is the initial committed step in the pathway citeab.comnih.gov.

Formation of CDP-choline : Phosphocholine then reacts with CTP (cytidine triphosphate) to form CDP-choline, a high-energy intermediate. This reaction is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), which is often the rate-limiting enzyme of the pathway citeab.com.

Transfer to Diacylglycerol : Finally, the phosphocholine moiety from CDP-choline is transferred to diacylglycerol (DAG) to form phosphatidylcholine. This last step is mediated by diacylglycerol cholinephosphotransferase citeab.comwikipedia.org.

The regulation of this pathway is critical for maintaining cellular lipid homeostasis. CCT, in particular, plays a pivotal role, with its activity often modulated by lipid availability and membrane composition.

An alternative pathway for phosphatidylcholine synthesis, particularly active in the liver, involves the sequential methylation of phosphatidylethanolamine (PE) citeab.comwikipedia.org. This pathway is catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT), an enzyme that uses S-adenosylmethionine (SAM) as the methyl group donor. Three successive methylation steps convert phosphatidylethanolamine to phosphatidylcholine citeab.comwikipedia.org. This pathway is crucial for providing choline and phosphatidylcholine when dietary choline is limited, and it also contributes to lipoprotein assembly.

The Kennedy Pathway and Its Enzymatic Regulation

Enzymatic Activities Modulating Phosphocholine Metabolism in Research Contexts

Beyond biosynthesis, various enzymes are involved in the dynamic turnover and signaling roles of phosphocholine and phosphatidylcholine. Research derivatives, such as Pab-phosphocholine, are instrumental in probing these enzymatic activities and their regulatory mechanisms. This compound, also known as 1-Palmitoyl-2-(2-azido-4-nitro)benzoyl-glycero-3-phosphocholine, is a synthetic phosphatidylcholine derivative containing a photoactivatable moiety flybase.org. Its unique property allows researchers to study membrane protein interactions, lipid dynamics, and cell signaling pathways by photo-crosslinking or inducing localized changes upon light exposure flybase.org.

Choline kinase (CK) initiates the Kennedy pathway by phosphorylating choline to phosphocholine. In mammalian cells, multiple isoforms of choline kinase exist, including CKα, CKβ, and CKγ, each potentially exhibiting distinct tissue distribution, substrate specificities, and regulatory properties. These isoforms play diverse roles in normal cellular function and are often upregulated in various pathological conditions, such as cancer, highlighting their importance as potential therapeutic targets. Research utilizing inhibitors or genetic manipulation of specific CK isoforms helps to dissect their individual contributions to phosphocholine production and subsequent phosphatidylcholine synthesis.

CTP:phosphocholine cytidylyltransferase (CCT) is widely recognized as the rate-limiting enzyme in the Kennedy pathway citeab.com. Its activity is tightly regulated, primarily by its reversible association with cellular membranes. Under conditions of lipid deprivation or increased demand for phosphatidylcholine, CCT translocates from the cytosol to the endoplasmic reticulum membrane, where its activity is significantly enhanced. This membrane interaction is influenced by factors such as membrane curvature, lipid composition (e.g., anionic phospholipids), and phosphorylation status. Studies employing techniques like fluorescence microscopy and lipidomics, potentially aided by probes like this compound to investigate membrane dynamics, contribute to understanding how CCT's membrane association dictates its catalytic efficiency and, consequently, phosphatidylcholine production.

Phospholipases are a class of enzymes that hydrolyze phospholipids (B1166683), generating various lipid mediators that act as crucial signaling molecules. Phospholipase D (PLD) and Phospholipase C (PLC) are two prominent families of these enzymes involved in phosphatidylcholine turnover and cell signaling.

Phospholipase D (PLD) : PLD hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA) and free choline citeab.comwikipedia.org. PA is a potent lipid second messenger involved in numerous cellular processes, including membrane trafficking, cytoskeletal reorganization, and cell proliferation. Research often investigates the two main mammalian isoforms, PLD1 and PLD2, which exhibit distinct subcellular localizations and regulatory mechanisms.

Phospholipase C (PLC) : In contrast, PLC hydrolyzes phosphatidylcholine to generate diacylglycerol (DAG) and phosphocholine citeab.com. DAG, like PA, functions as a critical second messenger, primarily by activating protein kinase C (PKC) isoforms. PLC activity is involved in diverse cellular responses, including growth factor signaling and neurotransmission.

The interplay between phosphatidylcholine synthesis and degradation pathways, mediated by enzymes like PLD and PLC, ensures dynamic regulation of membrane composition and lipid signaling. Research employing synthetic lipid probes, such as this compound, can provide insights into the precise localization and activity of these phospholipases within cellular membranes, offering a deeper understanding of their roles in lipid turnover and signal transduction. For instance, the photoactivatable nature of this compound could facilitate studies on the immediate lipid environment of these enzymes or track the fate of specific phosphatidylcholine molecules upon enzymatic hydrolysis.

Phosphocholine's Influence on Membrane Microdomains and Function in Research Models

Investigating Lipid Raft Dynamics with Phosphocholine Probes

Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol and sphingolipids, which exist within the more fluid, liquid-disordered (Ld) phase of the membrane mdpi.complos.orgnih.gov. These highly organized, liquid-ordered (Lo) domains play critical roles in numerous cellular processes, including signal transduction, membrane protein trafficking, and pathogen entry/exit plos.orgfrontiersin.org. Due to their small size and transient nature, studying lipid rafts in live cells presents significant challenges mdpi.com.

Phosphocholine-based probes, particularly photoactivatable derivatives like this compound, are instrumental in overcoming these challenges. When incorporated into model membranes or living cells, this compound integrates into the lipid bilayer, mimicking natural phospholipids. Upon photoactivation (e.g., with UV light), the azido-nitrobenzoyl group forms a highly reactive species that can covalently cross-link with nearby molecules, including proteins and other lipids, within the lipid raft environment ontosight.ai. This covalent tagging "freezes" the interactions at the moment of photoactivation, allowing for subsequent isolation and identification of the interacting partners using techniques such as mass spectrometry or gel electrophoresis.

This methodology provides detailed research findings on the composition and dynamic associations within lipid rafts. For example, by analyzing the proteins and lipids cross-linked to this compound, researchers can:

Identify specific protein components of lipid rafts : Proteins that preferentially reside within or transiently associate with lipid rafts can be identified.

Map lipid-lipid interactions : The probe can reveal how different lipid species cluster together within these domains.

Study raft dynamics : By performing photoactivation at different time points or under varying cellular conditions, changes in raft composition and interactions can be monitored.

Table 1: Illustrative Data from Photoaffinity Labeling Studies with Phospholipid Probes in Membrane Microdomains

| Probe Type | Target Biomolecule | Detected Interaction | Method of Detection |

| Photoactivatable Phospholipid | Membrane Proteins | Covalent cross-linking to raft-associated proteins | Mass Spectrometry, Western Blot |

| Photoactivatable Phospholipid | Other Lipids | Covalent cross-linking to specific lipid classes | Lipidomics, Chromatography |

| Fluorescent Phospholipid | Membrane Domains | Differential partitioning in ordered/disordered phases | Fluorescence Microscopy, FRET |

Note: This table illustrates the type of data obtained using photoactivatable phospholipid probes in membrane studies, including lipid rafts. This compound, as a photoactivatable phosphocholine derivative, is designed for these applications.

Role in Membrane Protein Integration and Ion Channel Studies

Membrane proteins, including ion channels, are integral to cellular function, mediating processes like signal transduction and ion transport mdpi.com. Their proper integration into the lipid bilayer and their functional modulation by surrounding lipids are critical but challenging areas of study mdpi.comfrontiersin.org. The hydrophobic nature of membrane proteins makes their purification and functional reconstitution difficult, often requiring specific lipid environments to maintain their activity mdpi.com.

This compound's photoactivatable property offers a powerful approach to study membrane protein integration and their interaction with lipids, including those relevant to ion channel function. When this compound is incorporated into artificial lipid bilayers (e.g., liposomes or nanodiscs) or cellular membranes containing the target membrane protein or ion channel, it can be used to identify direct lipid-protein interaction sites ontosight.ai. Upon photoactivation, the probe covalently links to residues on the protein that are in close proximity to the phosphocholine moiety. This allows for:

Mapping lipid-binding sites on membrane proteins : By identifying the specific amino acid residues that are cross-linked to the phosphocholine probe, researchers can pinpoint regions on the protein surface that interact directly with the lipid bilayer. This is crucial for understanding how lipids influence protein conformation and function frontiersin.org.

Investigating protein integration pathways : In studies of nascent membrane proteins, this compound can be used to probe the environment of transmembrane segments as they integrate into the membrane, providing insights into the translocon-mediated insertion process nih.govfrontiersin.org.

Elucidating lipid modulation of ion channels : Ion channel activity is highly sensitive to the surrounding lipid environment frontiersin.orgpnas.orgelifesciences.org. By using this compound, researchers can identify specific lipid-protein interactions that are critical for ion channel gating, stability, or conformational changes. For instance, the presence of specific phospholipids like palmitoyl-oleoyl-phosphatidylcholine (POPC) can significantly affect ion channel function pnas.org. This compound can help determine which parts of the channel interact with the phosphocholine headgroup or acyl chains, contributing to our understanding of this modulation.

Table 2: Research Findings on Membrane Protein and Ion Channel Studies Using Phospholipid Probes

| Research Area | Probe Application | Key Insight Gained | Relevant Mechanism |

| Membrane Protein Integration | Photoaffinity labeling with phospholipid probes | Identification of lipid-contacting residues on nascent proteins | Lateral extrusion into lipid bilayer mediated by translocon nih.gov |

| Ion Channel Function | Investigating lipid-protein interaction sites | Specific lipid binding sites influencing channel gating/stability | Direct or indirect modulation by membrane physicochemical state frontiersin.orgelifesciences.org |

| Membrane Protein Dynamics | Probing protein-membrane interactions in artificial systems | Influence of lipid composition on protein conformation | Maintaining functional state of integrated proteins mdpi.com |

This compound, with its precisely placed photoactivatable group, serves as a powerful tool to dissect these intricate molecular interactions, providing high-resolution information about the lipid environment of membrane proteins and ion channels.

Interactions of Pab Phosphocholine with Biological Systems in Research Applications

Application of Photoactivatable Pab-Phosphocholine in Membrane Protein Interaction Studies

Photoactivatable phosphocholine (B91661) analogs, including compounds structurally similar to this compound, are widely employed to elucidate the complex interplay between membrane proteins and their lipid environment. These probes are designed to integrate into lipid bilayers, and upon UV exposure, they covalently label interacting proteins, providing insights into their proximity and binding interfaces acs.orgresearchgate.netuu.nlnsf.gov.

Photoaffinity labeling (PAL) is a powerful technique that utilizes photoactivatable lipid probes to capture non-covalent, intermolecular interactions by forming covalent bonds under native conditions nsf.gov. Synthetic phosphatidylcholine analogs bearing photoactive groups, such as diazirinophenoxy, phenylazide, or benzophenone (B1666685) moieties, are incorporated into membranes acs.orgresearchgate.netuu.nlnih.govrsc.org. When exposed to UV light, these probes generate highly reactive intermediates (e.g., carbenes or nitrenes) that covalently cross-link with nearby proteins acs.orgrsc.org.

For instance, studies investigating the lipid binding site of phosphatidylcholine-transfer protein (PC-TP) from bovine liver utilized phosphatidylcholine analogs with a diazirinophenoxy group linked to the ω-carbon of their sn-2 fatty acyl chain nih.gov. Photolysis of the PC-TP complex with these analogs resulted in significant covalent coupling (30-40% of the label) to the protein. Subsequent sequencing of labeled peptides identified major coupling sites, as detailed in Table 1 nih.gov.

Table 1: Key Amino Acid Residues Labeled by Photoactivatable Phosphatidylcholine Analogs in Phosphatidylcholine-Transfer Protein

| Photoactivatable Analog | Labeled Amino Acid Residues (Major Sites) | Percentage of Total Labeling (Tyr54) |

| PC I (Hexanoyl chain) | Tyr54, Tyr175, Asp177 | 90% |

| PC II (Undecanoyl chain) | Tyr54, Val171, Met173 | 50% |

| Data adapted from nih.gov. |

Another example involves the photoactivatable phosphatidylcholine analog, [125I]TID-PC/16, which has been successfully used to label intrinsic membrane proteins like Na+, K+, and Ca2+-activated ATPases, including the plasma membrane Ca2+-ATPase (PMCA) and sarcoplasmic reticulum Ca2+-ATPase (SERCA) acs.orgnih.gov. Bifunctional lipid analogs that combine a photocrosslinking group with a "click chemistry" handle further enhance these strategies, allowing for the enrichment of cross-linked proteins and their subsequent identification via mass spectrometry, enabling proteome-wide detection of lipid-protein interactions researchgate.netuu.nlnsf.gov.

Photoactivatable phosphocholine analogs are instrumental in mapping protein-lipid binding sites and observing conformational changes in membrane proteins. The covalent trapping of transient interactions allows for detailed structural analysis of protein fragments and identification of residues involved in lipid binding acs.org.

Furthermore, the activation of CTP:phosphocholine cytidylyltransferase (CCT), a key enzyme in phosphatidylcholine synthesis, involves significant conformational transitions. CCT interconverts between an inactive soluble form and an active membrane-bound form, with its activity regulated by reversible interactions of a lipid-inducible amphipathic helix (M domain) with membrane phospholipids (B1166683) researchgate.netnih.govnih.gov. When CCT binds to membranes, its auto-inhibitory (AI) helix is displaced, and the αE helices (which bridge the catalytic and membrane-binding domains) undergo reorganization, impacting the active site and the catalytic residue Lys122 researchgate.netnih.govnih.gov. In vitro cross-linking experiments have confirmed this reorganization of the αE element upon membrane binding of the AI helix, demonstrating how membrane interactions drive conformational changes essential for enzyme activation nih.gov.

Cross-linking and Labeling Strategies for Protein-Membrane Interfaces

Investigating Lipid-Protein Interactions Using Synthetic Phosphocholine Analogs

Synthetic phosphocholine analogs are crucial for dissecting the roles of specific lipid-protein interactions in cellular function and enzyme regulation. These analogs can be tailored to mimic natural phospholipids while allowing for precise experimental control and manipulation.

Amphipathic helices (AH) are common motifs in amphitropic proteins that mediate reversible association with membrane interfaces. CTP:phosphocholine cytidylyltransferase (CCT) is a prime example of a membrane-bound enzyme whose activity is critically regulated by its interaction with membranes via an amphipathic helix researchgate.netnih.govnih.govgoogle.com. The lipid-induced folding of CCT's amphipathic helical membrane-binding domain activates the enzyme tind.io.

Studies have shown that CCT exists in two conformations: a soluble inactive form and a membrane-bound active form. The engagement with membranes involves the folding of over 60 residues into a long amphipathic helix that binds through a combination of electrostatic and hydrophobic interactions researchgate.netgoogle.com. This membrane partitioning is chiefly regulated by changes in membrane phospholipid composition researchgate.net. Another enzyme, phospholipase A2 (PLA2), which catalyzes the hydrolysis of acyl chains at the sn-2 position of membrane phospholipids, also exhibits higher activity in the presence of lipid aggregates, highlighting the importance of membrane interactions for its function acs.org.

Membrane lipids play a significant role in the allosteric regulation of enzyme function, particularly for amphitropic enzymes like CCT. Allosteric regulation upon membrane binding allows enzymes to respond to changes in membrane lipid composition, enabling different activities in various subcellular compartments researchgate.netnih.gov.

CCT undergoes allosteric activation when binding to membranes, leading to a substantial boost in its catalytic efficiency, often by over 200-fold researchgate.netnih.govamanote.com. This catalytic enhancement is achieved through the displacement of an auto-inhibitory helix from the active site entrance and the promotion of a new conformational ensemble for an inter-domain, allosteric linker that actively participates in the catalytic cycle researchgate.netnih.gov.

Research findings illustrate the impact of lipid environment on CCT activity:

Table 2: CTP:Phosphocholine Cytidylyltransferase (CCT1) Activity in Presence of Different Lipids

| Lipid Environment | Vmax (nmol min⁻¹ mg⁻¹ protein) | Km (P-Cho) (mM) | Km (CTP) (mM) |

| Absence of Lipids | ~4 | ~0.6 | ~0.2 |

| Oleic Acid | ~24 | ~0.6 | ~0.2 |

| Phosphatidic Acid (PA) | ~18 | ~0.6 | ~0.2 |

| Data adapted from oup.com. |

As shown in Table 2, the presence of specific lipids like oleic acid or phosphatidic acid (PA) significantly stimulates CCT1 activity (Vmax), while the Michaelis constants (Km) for phosphocholine (P-Cho) and CTP remain largely unaffected oup.com. This indicates that membrane lipids act as allosteric activators, primarily by increasing the enzyme's catalytic rate rather than altering its substrate affinity oup.com.

Studies with Amphipathic Helices and Membrane-Bound Enzymes

Insights into Cellular Processes through Targeted Phosphocholine Derivatization

Targeted derivatization of phosphocholine-containing molecules provides valuable insights into diverse cellular processes, from cell signaling to targeted drug delivery. The ability to modify phosphocholine allows for the creation of probes and carriers with specific cellular interactions.

Phosphorylcholine (B1220837) groups have been utilized in the design of polymersomes, such as poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC)-decorated polymersomes, for targeted cellular delivery acs.orgresearchgate.net. These PMPC-decorated polymersomes exhibit high-affinity interactions with scavenger receptor class B member 1 (SRB1) and scavenger receptor class B member 3 (CD36), leading to their internalization via endocytosis acs.org. This targeting capability has been demonstrated for various cell types, including M. tuberculosis and S. aureus-infected macrophages, as well as cancer cells acs.org. The affinity of PMPC for these receptors depends on the receptor expression in cells, showcasing a mechanism for phenotypic targeting acs.org.

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that catalyzes the hydrolysis of phosphatidylcholine into diacylglycerol (DAG) and phosphocholine, both of which act as secondary messengers in cellular signaling semanticscholar.org. PC-PLC activity has been linked to the progression of several pathological conditions, including various types of cancer, atherosclerosis, inflammation, and neuronal cell death semanticscholar.org. For example, elevated phosphocholine levels and increased PC-PLC activity have been observed in HER2-overexpressing ovarian cancer cells semanticscholar.org. Targeted inhibition of PC-PLC has shown promise in reducing HER2 overexpression, cell proliferation, and in vivo tumor growth in ovarian cancer models, suggesting that modulating phosphocholine metabolism through derivatization or inhibition of related enzymes can provide insights into and potentially influence cellular disease processes semanticscholar.org.

Elucidation of Phospholipid Asymmetry in Model Bilayers

The asymmetric distribution of phospholipids across the two leaflets of biological membranes is a well-established phenomenon critical for various cellular functions, including signal transduction, membrane trafficking, and apoptosis. Phosphocholine-containing lipids are key players in establishing and maintaining this asymmetry. Model bilayer systems are instrumental in studying the mechanisms underlying phospholipid asymmetry and its functional implications.

Early discoveries in the 1970s revealed that plasma membranes, such as those of erythrocytes, exhibit compositional asymmetry, with sphingomyelin (B164518) and phosphocholine lipids predominantly enriched in the outer leaflet mdpi.com. More recent detailed analyses, for instance, on red blood cell plasma membranes, have further elucidated the distribution of acyl chain length and unsaturation, showing a predominance of nearly saturated phosphatidylcholine (PC) and long-chain sphingomyelin in the outer leaflet, while unsaturated phosphatidylcholine, phosphatidylethanolamine (B1630911) (PE), and ionizable phosphatidylserine (B164497) (PS) largely compose the inner leaflet mdpi.com.

Quantitative studies on the mechanical properties of asymmetric vesicles have provided valuable insights. For instance, investigations using DMPC (dimyristoylphosphatidylcholine) and DOPC (dioleoylphosphatidylcholine), both phosphatidylcholines, in giant unilamellar vesicles (GUVs) have revealed that trans-bilayer asymmetry significantly influences membrane mechanical properties.

Table 1: Bending Moduli of Symmetric and Asymmetric GUVs Composed of DMPC and DOPC

| Vesicle Type (Inner Leaflet : Outer Leaflet) | Bending Modulus (×10⁻²⁰ J) | Reference |

| Symmetric (DMPC/DOPC 1:1) | 11.2 ± 1.4 | nih.gov |

| Asymmetric (DMPC : DOPC) | 17.2 ± 2.5 | nih.gov |

| Asymmetric (DOPC : DMPC) | 16.8 ± 2.1 | nih.gov |

Note: Data represents mean ± standard deviation.

These findings indicate that both the bending and area expansion moduli of asymmetric bilayers are generally larger than those of their symmetric counterparts, highlighting how lipid distribution across the leaflets strongly influences the mechanical properties of the bilayer nih.gov.

Impact on Membrane Curvature and Vesicle Fusion Mechanisms

Computational models and experimental studies have explored the effects of lipid composition on membrane fusion kinetics and mechanisms. Increased phosphatidylcholine content in vesicles, for instance, has been shown to increase the activation energies required for the formation of initial stalk-like intermediates and hemifusion intermediates during membrane fusion plos.org. This suggests that the proportion of PCs can modulate the ease with which membranes deform and merge.

Lysophosphatidylcholine (B164491) (LPC), a phosphocholine-containing lipid with a single acyl chain, is known to be a curvature-promoting lipid due to its conical shape. Research has demonstrated that membrane curvature-promoting phospholipids like LPC can profoundly alter fusion pore expansion and even rescue decelerated fusion kinetics in certain contexts, such as in mouse chromaffin cells elifesciences.org. This indicates a cooperative role between specific lipids and proteins (like SNAREs) in supporting membrane curvature at the fusion pore neck, thereby facilitating membrane merger elifesciences.org.

The transient imbalance of compositional and physical membrane properties between hemilayers, often induced by the action of phospholipases that modify phospholipids like PCs, can lead to curvature tension. This tension is crucial for catalyzing various membrane-related processes, including membrane fusion mdpi.com. The modulation of membrane fusion by phospholipase products, which can include lysophosphatidylcholines, regulates membrane dynamics in several cellular scenarios, from Golgi-endoplasmic system vesicle fusion to synaptic vesicle fusion and viral membrane fusion mdpi.com.

The process of membrane fusion involves significant membrane curvature deformations and unfavorable lipid-water arrangements, each step of which has an activation barrier nih.gov. Lipid composition, including the presence and distribution of phosphocholine-containing lipids, can influence every stage of fusion, from initial contact and docking to hemifusion and final pore formation nih.gov.

Table 2: Influence of Phosphocholine-Containing Lipids on Membrane Fusion Intermediates

| Lipid Type/Composition | Effect on Fusion | Reference |

| Increased Phosphatidylcholine (PC) content | Increases activation energies for stalk and hemifusion intermediate formation, slowing fusion kinetics. | plos.org |

| Lysophosphatidylcholine (LPC) | Promotes membrane curvature, alters fusion pore expansion, and can rescue decelerated fusion kinetics. | elifesciences.org |

| Phospholipase-mediated PC modification (e.g., to LPC) | Induces curvature stress, facilitating membrane fusion and regulating membrane dynamics. | mdpi.com |

The interplay between lipid composition, membrane curvature, and the dynamics of fusion proteins underscores the sophisticated regulation of membrane fusion in biological systems.

Advanced Analytical and Methodological Approaches in Pab Phosphocholine Research

Spectroscopic Techniques for Characterizing Phosphocholine (B91661) in Model Membranes

Spectroscopic techniques are indispensable for elucidating the structural features, dynamics, and interactions of phosphocholine-containing lipids like Pab-phosphocholine within the complex environment of model membranes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phospholipid Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure, dynamics, and interactions of phospholipids (B1166683) in membrane-mimicking environments rsc.org. For photoactivatable phospholipids, including derivatives of phosphatidylcholine, specific NMR approaches offer unique insights.

¹⁹F NMR Spectroscopy: The incorporation of fluorinated chromophores into photoactivatable phospholipids, such as tetrafluorophenylazido groups, makes ¹⁹F NMR spectroscopy particularly effective researchgate.netacs.orgnih.gov. The absence of natural fluorinated compounds in most biological systems, coupled with the high natural abundance of fluorine and its wide range of chemical shifts, provides high sensitivity and informative data for studying biological systems acs.org. Studies have shown that the ¹⁹F NMR signals of these probes can be dependent on the protonation state of the lipid headgroup, making them valuable tools for investigating pH-dependent events within biomembranes researchgate.netacs.orgnih.gov.

³¹P NMR Spectroscopy: While not explicitly detailed for this compound, ³¹P NMR is broadly used for studying the structural features of membrane constituents, including the phosphate (B84403) headgroup of phosphocholine-containing lipids like phosphatidylcholine and sphingomyelin (B164518) rsc.org. This technique can provide information on the orientation and dynamics of the phosphocholine headgroup within the lipid bilayer.

Table 1: Key NMR Spectroscopic Applications for Phospholipids

| NMR Technique | Target Information | Specific Application to Photoactivatable Phospholipids |

| ¹⁹F NMR | pH-dependent events, chemical environment, dynamics | Characterization of fluorinated photoactivatable phospholipids; monitoring headgroup protonation states researchgate.netacs.orgnih.gov |

| ³¹P NMR | Headgroup orientation, dynamics, phase behavior | Applicable to phosphocholine headgroup dynamics in model membranes rsc.org |

Mass Spectrometry-Based Lipidomics for Molecular Profiling

Mass spectrometry (MS) coupled with various separation techniques is a cornerstone of lipidomics, enabling comprehensive molecular profiling of phospholipids. For photoactivatable compounds like this compound, MS plays a critical role in identifying the compound itself, its metabolites, and especially its crosslinked protein targets.

Identification and Characterization: Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for the analysis of phospholipids due to its sensitivity and ability to ionize polar molecules frontiersin.orgnih.gov. MS can confirm the molecular weight and fragmentation patterns of this compound, aiding in its identification and purity assessment.

Protein-Lipid Interaction Studies: A significant application for photoactivatable phospholipids like this compound is in the study of protein-lipid interactions. Upon UV irradiation, the photoactivatable moiety forms a covalent crosslink with adjacent proteins researchgate.netuu.nlgoogle.comresearchgate.netnih.gov. These crosslinked products can then be identified by mass spectrometry-based proteomics techniques researchgate.netuu.nlresearchgate.netnih.gov. Bifunctional lipid analogues, which include both a photoactivatable group and a clickable moiety (e.g., azide), allow for the enrichment of crosslinked proteins via click chemistry before subsequent identification by MS researchgate.netuu.nlgoogle.comresearchgate.netnih.gov. Liquid chromatography with on-line electrospray ionization tandem mass spectrometry (LC/MS/MS) is routinely used for the analysis of photoactivatable phospholipid-modified peptides, with major MS/MS fragments often originating from the lipid portion google.com.

Table 2: Mass Spectrometry Applications in this compound Research

| Application Area | MS Technique(s) | Key Information Gained |

| Molecular Profiling | ESI-MS | Identification, molecular weight, and purity of this compound frontiersin.orgnih.gov |

| Protein-Lipid Binding | LC-MS/MS | Identification of crosslinked proteins and peptides, fragmentation patterns of modified peptides researchgate.netuu.nlgoogle.comresearchgate.netnih.gov |

Chromatographic Separations for Phosphocholine Analysis in Biological Samples

Chromatographic methods are essential for separating complex lipid mixtures found in biological samples, enabling the isolation and quantification of specific phosphocholine species.

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar and amphiphilic molecules, including various phospholipid classes like phosphatidylcholine (PC) and lysophosphatidylcholine (B164491) (LPC) nih.govlcms.cz.

Polar Headgroup Separation: Unlike reversed-phase chromatography which separates based on lipophilicity, HILIC separates lipids primarily based on the polarity of their head groups lcms.cz. This characteristic is crucial for distinguishing different phosphocholine-containing species that may have similar acyl chain compositions but differ in their headgroup modifications or ionization states.

ESI-MS Compatibility: A significant advantage of HILIC over traditional normal-phase chromatography for phospholipid class separation is its compatibility with online ESI-MS detection, as HILIC eluents are generally ESI-friendly nih.gov. This allows for direct coupling of the separation step with highly sensitive mass spectrometric detection.

Baseline Separation: HILIC methods have demonstrated the ability to achieve baseline separation of standard mixtures containing various phospholipid classes, including phosphatidylglycerol (PG), phosphatidylethanolamine (B1630911) (PE), phosphatidylcholine (PC), sphingomyelin (SM), and lysophosphatidylcholine (LPC), within relatively short run times nih.gov. This capability extends to the analysis of phosphocholine derivatives in complex biological matrices such as human blood plasma and tissue extracts nih.gov.

Table 3: HILIC Column and Mobile Phase Considerations for Phospholipid Separation

| Column Type | Mobile Phase Characteristics | Separation Principle |

| Silica HILIC | Acetonitrile, methanol, ammonium (B1175870) acetate (B1210297) (ESI-compatible) nih.gov | Headgroup polarity |

| Zwitterionic HILIC | Optimized for small, highly polar molecules nih.gov | Headgroup polarity |

Integration with Mass Spectrometry for Quantitative Analysis

The integration of HILIC with mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides a robust and sensitive platform for the quantitative analysis of phosphocholine and its derivatives in biological samples.

Quantitative Accuracy and Precision: HILIC-MS/MS methods have been developed and validated for the simultaneous quantification of choline (B1196258) and phosphocholine in human plasma, demonstrating good accuracy and precision nih.gov. For instance, a method showed calibration curves with high linearity (R² > 0.99) and low limits of detection for both choline and phosphocholine nih.gov. The intra-assay precision typically ranges from 2.2–4.1% for choline and 3.2–15% for phosphocholine, while inter-assay precision is generally below 6.5% for choline and 6.2–20% for phosphocholine nih.gov.

Reduced Drift and Tailing: The use of advanced HILIC columns, such as new generation zwitterionic columns, can significantly improve analytical resolution and reduce issues like phosphocholine drift and peak tailing, which can arise from interactions with stainless steel components in the system nih.gov.

Targeted Analysis: Liquid chromatography-stable isotope dilution-multiple reaction monitoring mass spectrometry (LC-SID-MRM/MS) is a highly specific and sensitive approach for the targeted quantification of phosphocholine and related metabolites in complex biological matrices nih.gov. This method involves using isotopically labeled internal standards to ensure accurate quantification.

Table 4: Quantitative Performance of HILIC-MS/MS for Phosphocholine

| Parameter | Choline (μmol/L) | Phosphocholine (μmol/L) | Reference |

| Calibration Curve Range | 0.60–38.40 | 0.08–5.43 | nih.gov |

| R² (Linearity) | 0.999 | 0.998 | nih.gov |

| Limit of Detection | 0.06 | 0.04 | nih.gov |

| Intra-assay Precision (% RSD) | 2.2–4.1 | 3.2–15 | nih.gov |

| Inter-assay Precision (% RSD) | <1–6.5 | 6.2–20 | nih.gov |

Fluorescence-Based Assays for Monitoring Phosphocholine-Related Enzymatic Activity

Fluorescence-based assays offer a sensitive and real-time approach to monitor enzymatic activities involving phosphocholine, particularly when utilizing photoactivatable or fluorescently labeled phospholipid probes.

Photoactivatable Fluorescent Probes: this compound, as a photoactivatable phospholipid, can be integrated into systems where its photoactivation triggers a measurable fluorescent signal or interaction researchgate.netuu.nlchinesechemsoc.orgpnas.org. Bifunctional lipid analogues, which combine a photoactivatable moiety with a clickable tag, allow for the attachment of fluorescent reporters via click chemistry researchgate.netuu.nlnih.govnih.govchinesechemsoc.orgpnas.org. This enables the visualization and selective detection of proteins that have interacted with the lipid probe upon photoactivation researchgate.netuu.nlnih.gov.

Monitoring Enzymatic Activity: While direct fluorescence assays for this compound's enzymatic activity are not extensively detailed, the principle of using fluorescently labeled phospholipids for monitoring lipid-modifying enzymes is well-established. For example, fluorescent fatty acid analogs can be used in fluorometric phospholipase A2 assays thermofisher.com. Similarly, fluorescent phospholipids with various fluorophores attached to their acyl chains or head groups are used as membrane probes and in assays monitoring lipid mixing during membrane fusion thermofisher.comnih.gov.

Indirect Enzymatic Assays: Choline kinase (ChoK) catalyzes the production of phosphocholine from choline and ATP nih.gov. While radioactive methods, mass spectrometry, and NMR can quantify phosphocholine production, colorimetric methods have also been developed to monitor choline consumption or phosphocholine production indirectly nih.gov. The design of photoactivatable phosphocholine probes allows for controlled activation and subsequent monitoring of their involvement in enzymatic pathways or interactions within cellular contexts, potentially through fluorescence changes upon interaction or modification. For instance, photoactivatable DNAzyme sensors anchored to cell membranes can generate fluorescent signals in response to target analytes, demonstrating the potential for such probes in real-time monitoring of cellular events chinesechemsoc.org.

Table 5: Principles of Fluorescence-Based Assays in Phospholipid Research

| Assay Principle | Probe Type | Measurable Output | Application |

| Photoactivation | Photoactivatable + Clickable fluorescent tag researchgate.netuu.nlchinesechemsoc.orgpnas.org | Fluorescence signal | Protein-lipid interaction visualization |

| FRET | Donor-acceptor fluorescent phospholipid pairs nih.gov | Fluorescence quenching/enhancement | Lipid mixing, membrane fusion |

| Enzymatic Activity | Fluorescently labeled substrates thermofisher.com | Fluorescence change | Monitoring phospholipase activity |

Future Research Directions and Emerging Areas in Pab Phosphocholine Studies

Development of Novel Phosphocholine-Based Probes with Enhanced Specificity

The advancement of phosphocholine (B91661) research heavily relies on the creation of sophisticated probes that offer enhanced specificity and functionality. PAB-phosphocholine itself exemplifies this direction, acting as a photoactivatable probe for studying protein-membrane interactions and phospholipid dynamics ontosight.ai. Future efforts are geared towards designing and synthesizing new phosphocholine-based probes with improved properties for diverse applications.

Novel fluorescent membrane probes, such as those incorporating BODIPY labels into phosphatidylcholine, are being developed for advanced FRET (Förster Resonance Energy Transfer)-based membrane studies and lipid transfer investigations researchgate.net. These probes allow for the real-time monitoring of lipid behavior within complex biological systems. Furthermore, research is underway to develop specific phospholipase probes, including those designed to enrich and identify elusive mammalian phosphatidylcholine-specific phospholipase C (PC-PLC) from cellular lysates nwo.nl.

Another promising area involves the design of phosphocholine-mimicking compounds. These low molecular weight compounds are engineered to specifically inhibit protein interactions, such as blocking the phosphocholine binding pockets of C-reactive protein (CRP), thereby preventing pro-inflammatory conformational changes and offering potential anti-inflammatory therapeutic strategies embopress.orgembopress.org. Additionally, poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) polymers, known for their excellent biocompatibility and cell-membrane mimicking structure, are being explored as efficient artificial probes for selective, antibody-free detection of C-reactive protein, opening avenues for novel diagnostic tools acs.org.

Elucidating Uncharted Metabolic Pathways of Phosphocholine in Diverse Model Organisms

Phosphocholine is a pivotal intermediate in the biosynthesis of phosphatidylcholine (PC), primarily through the highly conserved Kennedy (CDP-choline) pathway across eukaryotes, from yeast to humans wikipedia.orgnih.gov. Despite its central role, there remain uncharted aspects of phosphocholine metabolism and its regulation in various organisms.

Dysregulation of phosphatidylcholine metabolism has been implicated in a range of diseases, including liver disease, atherosclerosis, and neurological disorders, highlighting the critical need to fully understand its complex pathways numberanalytics.com. Research into the negative regulation of phosphatidylcholine biosynthesis is essential to prevent its excessive accumulation, which can disrupt membrane integrity and cellular function ontosight.ai. The phosphorylation pathway of choline (B1196258), leading to phosphocholine and subsequently phosphatidylcholine, plays a crucial role in modulating lipid metabolism and transport imrpress.com.

Studies in diverse model organisms are revealing novel metabolic adaptations. For instance, in Saccharomyces cerevisiae, hypersaline stress induces a rapid turnover of phosphatidylcholine, leading to the synthesis of the osmoprotectant glycerophosphocholine, demonstrating a specific cellular response to environmental stressors oup.com. Integrated omics approaches are also shedding light on how glycerophospholipid metabolic pathways, including those involving phosphatidylcholine, are significantly altered in Saccharomyces cerevisiae under hypoxic stress, contributing to cell membrane stability and survival frontiersin.org. The concept of Natural Deep Eutectic Solvents (NaDESs) is also being explored as a potential explanation for previously unclear metabolic pathways in living organisms, as they can facilitate the solubilization and enzymatic reactions of poorly water-soluble metabolites mdpi.com. Furthermore, new methodologies are being developed to map intricate metabolite networks, promising to advance our understanding of phosphocholine metabolism across different biological systems nih.gov.

Integrative Omics Approaches in Phospholipid Research

The complexity of phospholipid metabolism and its interplay with other cellular components necessitates integrative omics approaches for a comprehensive understanding. Multi-omics strategies, combining lipidomics with proteomics, metabolomics, and transcriptomics, are increasingly employed to elucidate complex molecular mechanisms underlying biological processes and diseases mdpi.commdpi.comresearchgate.netacs.orgnih.gov.

Lipidomics, specifically, focuses on the high-throughput analysis of the complete lipid profile within biological samples, providing insights into the distribution and dynamics of phospholipids (B1166683) mdpi.comacs.org. Integrating lipidomics data with other omics layers offers a more holistic view, enabling the identification of causal connections and crosstalk in signaling pathways that are not discernible from single-omics analyses researchgate.net. This integrated approach is proving invaluable in understanding bacterial lipid membrane adaptation mechanisms and the pathophysiology of various complex diseases researchgate.netnih.gov.

Novel computational frameworks, such as lipid-metabolite-protein networks, are being developed to facilitate multi-omics integration. These networks visualize connections across different molecular layers, aiding in the identification of lipids and metabolites associated with specific proteins mdpi.com. Tools like iSODA provide unified web-based platforms for processing, studying, and integrating multi-omics data, including lipidomics-specific analyses, offering dynamic exploration capabilities for researchers acs.org. The application of these integrated approaches has revealed significant lipid remodeling, including changes in glycerophospholipids, in response to cellular stress conditions like heat shock, underscoring their critical role in maintaining membrane integrity and cellular adaptation mdpi.com.

Computational Modeling and Simulation of Phosphocholine-Membrane Dynamics

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the intricate dynamics and structural properties of biological membranes, particularly those composed of phosphocholine. These simulations provide atomistic or near-atomistic resolution insights into lipid bilayers, complementing experimental techniques by overcoming limitations in length and time resolution researchgate.netmdpi.comacs.org.

MD simulations are extensively used to characterize fundamental biophysical properties of phosphatidylcholine membranes, including lipid area, volume, bilayer thickness, and order parameters researchgate.netbiorxiv.orgresearchgate.net. They allow researchers to investigate the influence of various environmental factors, such as ionic strength, on the structure and dynamics of these membranes researchgate.net. For example, simulations have shown how sodium cations can dynamically penetrate the membrane and form weak coordinate bonds with lipids, influencing lipid-lipid interactions researchgate.net.

Ongoing research focuses on refining and comparing different force fields used in MD simulations to improve the accuracy of models for lipid bilayers like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) acs.orgresearchgate.net. These efforts guide future improvements in simulation parameters. Furthermore, MD simulations are crucial for studying protein-lipid interactions and understanding how the membrane environment influences the structural and dynamical properties of transmembrane proteins mdpi.com. The ability to simulate complex membrane-protein systems at an atomistic level provides crucial insights into cellular signaling, transport, and compartmentalization processes researchgate.netmdpi.combiorxiv.org.

Exploring the Role of Phosphocholine Variants in Cellular Adaptations and Stress Responses

Phosphocholine and its derivatives, particularly phosphatidylcholine, are not merely structural components of cell membranes but are also critical players in cellular adaptations and responses to various physiological and environmental stresses. Phosphatidylcholine is vital for maintaining the structural integrity of cell membranes and participates in numerous cellular processes, including cell signaling, lipid metabolism, and transport numberanalytics.comnih.gov.

Dysregulation of phosphatidylcholine metabolism has been linked to an adaptive program activated in response to stress conditions, contributing to phenomena such as cancer therapy resistance nih.gov. For instance, increased phosphatidylcholine accumulation can confer metabolic flexibility to cancer cells, enabling their survival under harsh tumor microenvironment conditions like hypoxia and nutrient deprivation nih.gov.

Phospholipids, including phosphatidylcholine, actively function as signaling compounds in stress response mechanisms. In plants, they play a significant role in salt stress response by participating in signal transduction pathways mdpi.com. Similarly, in response to biotic stress, plants exhibit changes in lipid composition, including increases in glyceroglycolipids and phosphatidylethanolamine (B1630911), with specific lipids mediating signal transduction pathways crucial for defense creative-proteomics.com. Heat shock stress induces extensive lipid remodeling, involving significant increases in fatty acids, glycerophospholipids, and sphingolipids, which are essential for maintaining membrane integrity and facilitating cellular adaptation mdpi.com. The turnover of phosphatidylcholine in Saccharomyces cerevisiae in response to hypersaline stress and its subsequent conversion to osmoprotectants like glycerophosphocholine further exemplifies its role in cellular adaptation oup.com. The activation of phosphatidylcholine-specific phospholipase C (PC-PLC) in cancer cells, contributing to elevated phosphocholine production, also highlights its involvement in adaptive stress responses and presents potential therapeutic targets frontiersin.org.

Q & A

Q. How can PC research methodologies inform studies on membrane biology or neurodegenerative diseases?

- Methodological Answer : Adapt PC quantification assays to model systems (e.g., lipid vesicles, cell cultures). Correlate PC levels with functional readouts (e.g., membrane fluidity via fluorescence anisotropy) or disease biomarkers (e.g., amyloid-beta in Alzheimer’s). Collaborate with structural biologists to integrate PC data with molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.